

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following AZD3458 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD3458   |           |
| Cat. No.:            | B15621147 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky).[1] The PI3K/Akt signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in various diseases, including cancer. AZD3458 modulates the tumor microenvironment by targeting myeloid cells, leading to a more immuno-supportive state and enhanced anti-tumor immunity.[2][3] Specifically, preclinical studies have demonstrated that AZD3458 treatment can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype. This shift is accompanied by the activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a more effective anti-tumor immune response.[2][3]

These application notes provide detailed protocols for the analysis of key immune cell populations in preclinical tumor models following treatment with **AZD3458**, utilizing multi-color flow cytometry. The methodologies described herein cover the isolation of tumor-infiltrating lymphocytes (TILs), antibody staining procedures for both surface and intracellular markers, and data acquisition and analysis strategies.



# Data Presentation: Summary of Expected Immunomodulatory Effects of AZD3458

The following tables summarize the anticipated quantitative and qualitative changes in key immune cell populations within the tumor microenvironment following **AZD3458** treatment, based on available preclinical data. These tables are intended to serve as a reference for expected outcomes.

Table 1: Effects of AZD3458 on Myeloid Cell Populations

| Cell Population                          | Marker Profile                             | Expected Change with AZD3458 | Quantitative Data<br>(from preclinical<br>models) |
|------------------------------------------|--------------------------------------------|------------------------------|---------------------------------------------------|
| Tumor-Associated<br>Macrophages (TAMs)   | CD45+, CD11b+,<br>F4/80+                   | Decrease                     | ~20% decrease in total TAMs.[2]                   |
| M2-like Macrophages                      | CD45+, CD11b+,<br>F4/80+, CD206+           | Decrease                     | Expression of CD206 reduced by ~50%.[2]           |
| M1-like Macrophages                      | CD45+, CD11b+,<br>F4/80+, iNOS+,<br>MHCII+ | Increase                     | Increased expression of iNOS and MHCII.[3]        |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+, CD11b+, Gr-<br>1+                   | Decrease                     | Reduction in MDSC activation.[2]                  |

Table 2: Effects of AZD3458 on Lymphoid Cell Populations



| Cell Population                        | Marker Profile                                  | Expected Change with AZD3458 | Quantitative Data<br>(from preclinical<br>models)   |
|----------------------------------------|-------------------------------------------------|------------------------------|-----------------------------------------------------|
| CD8+ Cytotoxic T<br>Lymphocytes (CTLs) | CD45+, CD3+, CD8+                               | Activation                   | Promotion of cytotoxic<br>T-cell activation.[2]     |
| Activated CTLs                         | CD45+, CD3+, CD8+,<br>Granzyme B+,<br>Perforin+ | Increase                     | Increased expression of Granzyme B and Perforin.[2] |

# Signaling Pathway Modulated by AZD3458

**AZD3458** selectively inhibits PI3Ky, a key enzyme in the PI3K/Akt signaling pathway within immune cells. In myeloid cells, particularly macrophages, the PI3Ky pathway is implicated in promoting an immunosuppressive M2 phenotype. By inhibiting PI3Ky, **AZD3458** blocks the downstream activation of Akt, leading to a shift in macrophage polarization towards a proinflammatory M1 phenotype. This, in turn, enhances the activation of cytotoxic T lymphocytes.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following AZD3458 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621147#flow-cytometry-analysis-of-immune-cells-after-azd3458-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com